molecular formula C14H14O2 B1624353 2,4'-Dimethoxybiphenyl CAS No. 49602-47-3

2,4'-Dimethoxybiphenyl

Cat. No.: B1624353
CAS No.: 49602-47-3
M. Wt: 214.26 g/mol
InChI Key: GBCCSSNDQZEQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4’-Dimethoxybiphenyl is an organic compound characterized by the presence of two methoxy groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science. It appears as a light yellow solid and is soluble in organic solvents such as ether and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4’-Dimethoxybiphenyl involves the reaction of anisole with tellurium tetrachloride to form bis(4-methoxyphenyl)tellurium dichloride. This intermediate is then reduced using Raney nickel to yield 2,4’-Dimethoxybiphenyl . The reaction conditions include heating the mixture to 160°C for 6 hours and subsequent refluxing with Raney nickel for 8 hours.

Industrial Production Methods: Industrial production of 2,4’-Dimethoxybiphenyl typically follows similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the toxic nature of tellurium compounds and the evolution of hydrogen chloride during the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield biphenyl derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4’-Dimethoxybiphenyl involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The methoxy groups play a crucial role in enhancing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 2,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and applications in various fields .

Properties

IUPAC Name

1-methoxy-2-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCCSSNDQZEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466894
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-47-3
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 120° C., p-iodoanisole is reacted with 2-methoxyphenylboronic acid in the presence of palladium tetraphenyl phosphate, potassium carbonate and the phase transfer catalyst, tetrabutyl ammonium bromide to yield 2,4′-dimethoxybiphenyl (66%), which is then brominated at 0° C. in ethylene dichloride to produce 5,5′-dibromo-2,4′-dimethoxybiphenyl in 80% yield. n-butyl bromide is reacted with the dibromo intermediate in the presence of magnesium and cuprous iodide at −10° C. to produce in 50% yield 3′,5-dibutyl-2,4′-dimethoxy-1,1′-biphenyl. Demethylation with boron tribromide gives 3′,5-dibutyl-2,4′-dihydroxy-1,1′-biphenyl (17% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetraphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4'-Dimethoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2,4'-Dimethoxybiphenyl
Reactant of Route 3
Reactant of Route 3
2,4'-Dimethoxybiphenyl
Reactant of Route 4
Reactant of Route 4
2,4'-Dimethoxybiphenyl
Reactant of Route 5
Reactant of Route 5
2,4'-Dimethoxybiphenyl
Reactant of Route 6
Reactant of Route 6
2,4'-Dimethoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.